4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine
説明
Structure and Properties: The compound features a thieno[3,2-d]pyrimidine core substituted at the 4-position with a piperidine ring. The piperidine moiety is further functionalized with a (6-methylpyrimidin-4-yl)oxy)methyl group (Figure 1). Its molecular formula is C₁₇H₁₉N₅OS (MW: 341.4 g/mol) . The Smiles string is Cc1cc(OCC2CCN(c3ncnc4ccsc34)CC2)ncn1, highlighting the integration of pyrimidine and piperidine subunits.
Therapeutic Relevance: Thieno[3,2-d]pyrimidine derivatives are widely explored as kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents. The 6-methylpyrimidinyloxy-piperidine substituent in this compound may target hydrophobic pockets in enzymes or receptors, though specific biological data remain undisclosed .
特性
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-8-15(20-10-18-12)23-9-13-2-5-22(6-3-13)17-16-14(4-7-24-16)19-11-21-17/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSUXAFRQZZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic routes and reaction conditions: The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine generally involves multi-step processes that include the formation of various intermediates. Typically, the process starts with the preparation of 6-methylpyrimidin-4-yl chloride, which then undergoes nucleophilic substitution with a suitable alcohol to form 6-methylpyrimidin-4-yloxymethyl ether. Subsequently, this ether reacts with piperidin-4-ylamine under controlled conditions to yield 4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl intermediate. Finally, the thieno[3,2-d]pyrimidine moiety is introduced through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction under inert atmosphere.
Industrial production methods: In an industrial setting, the production of this compound may be streamlined using automated synthesizers and optimized reaction conditions to achieve higher yields and purity. Efficient purification techniques, such as crystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Common reagents and conditions used in these reactions:
Oxidation: Reactions are often conducted using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or chemical reductants such as sodium borohydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents under controlled temperature and pressure conditions.
Major products formed from these reactions: The products depend on the type of reaction but can include various modified thienopyrimidines, piperidine derivatives, and other functionalized organic molecules.
科学的研究の応用
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine has numerous applications across various fields:
Chemistry: Utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological targets.
Medicine: Explored for its therapeutic properties, potentially as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit a particular enzyme or bind to a receptor, thereby altering cellular processes and physiological responses.
類似化合物との比較
Structural Analogues with Thieno[3,2-d]pyrimidine Core
GDC-0941 (PI3K Inhibitor)
- Structure: Contains a 4-morpholino group and a 4-methanesulfonyl-piperazinylmethyl substituent.
- Molecular Formula : C₂₃H₂₃N₇O₃S₂ (MW: 494.19 g/mol) .
- Key Features :
- Orally bioavailable with IC₅₀ = 3 nM against PI3Kα.
- The sulfonamide group enhances solubility and target binding compared to the methylpyrimidinyloxy group in the target compound.
- Clinical Status : Advanced to Phase II trials for cancer .
PI-3065 (PI3Kδ Inhibitor)
- Structure : Substituted with a 4-morpholinyl group, 5-fluoroindole, and piperazinylmethyl chain.
- Molecular Formula : C₂₇H₃₁FN₆OS (MW: 506.64 g/mol) .
- Key Features :
HIV-1 RT Inhibitor (Compound 25a)
- Structure: Features a sulfonamide-linked piperidine and a cyanoethenylphenoxy group.
- Molecular Formula : C₂₉H₃₀N₆O₃S₂ (MW: 574.72 g/mol) .
- Key Features: Binds to HIV-1 reverse transcriptase (Kd = 0.8 µM) via hydrophobic interactions. The cyanoethenyl group improves covalent binding compared to the non-reactive methylpyrimidinyloxy group in the target compound .
Piperidine/Piperazine-Substituted Analogues
Key Observations :
- Substituent Impact: Sulfonamide and morpholino groups (e.g., GDC-0941) improve solubility and target affinity, whereas alkyl/aryloxy groups (e.g., target compound) may prioritize membrane permeability .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coupling | DCM, NaOH, RT | 75 | 99 | |
| Cyclization | p-TsOH, MeOH, 60°C | 82 | 98 |
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and thienopyrimidine moieties. For example, aromatic protons appear at δ 6.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 413.12) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Critical Note : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or residual solvents .
Advanced: How can molecular docking studies inform the design of derivatives targeting specific enzymes?
Methodological Answer:
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where thienopyrimidines show affinity .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Adjust parameters (e.g., grid box size = 20 ų) to capture binding pockets .
- Validation : Compare docking scores with experimental IC₅₀ values. For example, a derivative with a docking score of −9.2 kcal/mol exhibited IC₅₀ = 1.2 µM against E. coli DHFR .
Case Study : Modifying the 6-methyl group to a trifluoromethyl moiety improved hydrophobic interactions in a CRF-1 receptor model .
Advanced: What methodologies assess pharmacokinetic properties like metabolic stability?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models : Administer to rodents and collect plasma for AUC calculations. For example, a thienopyrimidine analog showed t₁/₂ = 4.2 h in mice .
Key Consideration : LogP values >3 may indicate poor aqueous solubility, requiring formulation adjustments (e.g., nanoemulsions) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DCM) .
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Variability : Differences in MIC values (e.g., 2–16 µg/mL for antimicrobial activity) may stem from bacterial strain variability or inoculum size .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify trends .
Example : A thienopyrimidine showed IC₅₀ = 5 µM in one study but was inactive in another due to differing cell lines (HeLa vs. MCF-7) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce hepatotoxicity. For example, replacing methyl with methoxy lowered ALT/AST levels in rats .
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents. Start at 10 mg/kg and escalate using Fibonacci sequences .
- Biomarker Monitoring : Track creatinine (renal toxicity) and bilirubin (hepatic toxicity) in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
